2-(furan-2-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline
Description
This compound is a tetrahydroisoquinoline derivative featuring a furan-2-carbonyl moiety at position 2, 6,7-dimethoxy substituents on the aromatic ring, and a 4-isopropylphenoxy group linked via a methylene bridge to the nitrogen at position 1. The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, known for interactions with neurotransmitter receptors and enzymes. The 4-isopropylphenoxy moiety may influence selectivity for specific biological targets, such as orexin receptors or monoamine oxidases .
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-17(2)18-7-9-20(10-8-18)32-16-22-21-15-25(30-4)24(29-3)14-19(21)11-12-27(22)26(28)23-6-5-13-31-23/h5-10,13-15,17,22H,11-12,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFAKKJCJVPRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CO4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2).
Introduction of the Furan Ring: The furan ring can be introduced through a Suzuki-Miyaura coupling reaction, where a boron reagent is used to couple a furan derivative with the isoquinoline core.
Attachment of the Phenoxy Group: The phenoxy group can be attached via an etherification reaction, where the phenol derivative is reacted with the appropriate halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline and furan derivatives.
Scientific Research Applications
2-(furan-2-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biological Studies: The compound is used in studies investigating the biological activity of tetrahydroisoquinoline derivatives and their interactions with various biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(furan-2-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammatory pathways, pain signaling, or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, MAPK pathway, or apoptotic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related tetrahydroisoquinoline derivatives and their key properties:
Key Comparisons
Substituent Effects on Receptor Selectivity The target compound’s furan-2-carbonyl group replaces the acetamide moiety in compound 51 . The 4-isopropylphenoxymethyl group in the target compound is structurally analogous to the 4-isopropylbenzyl group in 51, which contributes to orexin-1 receptor selectivity. Both substituents enhance lipophilicity, favoring blood-brain barrier (BBB) penetration .
Biological Activity The furan-containing analog in exhibits antibacterial activity, suggesting that the furan moiety may confer broad-spectrum bioactivity. However, the target compound’s furan-2-carbonyl group differs in orientation and electronic effects compared to the furan-3-yl group in , which could lead to divergent biological targets.
Synthetic Accessibility The target compound’s synthesis likely follows a route similar to , involving condensation of a substituted phenoxyacetic acid with a tetrahydroisoquinoline precursor. unknown for the target compound) .
Metabolic Stability and BBB Penetration The 6,7-dimethoxy groups and 4-isopropylphenoxy substituent enhance lipophilicity (clogP ≈ 4.5 predicted), favoring BBB penetration similar to compound 51 and 1MeTIQ in . The furan-2-carbonyl group may undergo oxidative metabolism via CYP450 enzymes, whereas acetamide derivatives (e.g., 51) are more resistant to degradation .
Biological Activity
The compound 2-(furan-2-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule with potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group and two methoxy groups. The presence of these functional groups may contribute to its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C27H26N2O5 |
| Molecular Weight | 458.514 g/mol |
| Core Structure | Tetrahydroisoquinoline |
| Functional Groups | Furan-2-carbonyl, Dimethoxy |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The furan moiety is known for its potential antioxidant properties, which may help in reducing oxidative stress in cells.
- Enzyme Inhibition : Compounds similar to tetrahydroisoquinolines have been reported to inhibit various enzymes, including those involved in neurotransmitter metabolism.
- Receptor Modulation : The structure suggests potential interactions with neurotransmitter receptors, which could impact neurological functions.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Neuroprotective Effects : Some tetrahydroisoquinolines have demonstrated neuroprotective properties in animal models of neurodegenerative diseases.
- Anti-inflammatory Properties : Studies suggest that derivatives can modulate inflammatory pathways, potentially benefiting conditions like arthritis.
- Antimicrobial Activity : Certain isoquinoline derivatives have shown promise against bacterial and fungal infections.
Case Studies
- Neuroprotection in Animal Models : A study investigated the neuroprotective effects of similar tetrahydroisoquinoline derivatives in a rat model of Parkinson’s disease, revealing significant improvements in motor function and reduced dopaminergic neuron loss.
- Anti-inflammatory Activity : In vitro assays demonstrated that related compounds significantly inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting therapeutic potential for inflammatory diseases.
- Antimicrobial Testing : A series of tests against common pathogens showed that certain structural analogs exhibited notable antibacterial activity, indicating a possible route for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
